molecular formula C6H10FNO B12451082 3-Fluoro-1-methyl-piperidin-4-one

3-Fluoro-1-methyl-piperidin-4-one

Cat. No.: B12451082
M. Wt: 131.15 g/mol
InChI Key: RGCRFKQOTAPTTF-UHFFFAOYSA-N
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Description

Significance of Piperidinone Scaffolds in Contemporary Organic Synthesis and Medicinal Chemistry Research

Piperidinone scaffolds are six-membered nitrogen-containing heterocyclic rings that are prevalent in a vast number of biologically active compounds and approved pharmaceuticals. ontosight.airesearchgate.net Their structural motif is a cornerstone in drug discovery, offering a versatile framework that can be readily functionalized to modulate physicochemical and pharmacological properties. researchgate.netnih.gov The introduction of chiral centers within the piperidine (B6355638) scaffold can significantly influence a molecule's druggability, enhancing its adaptability to protein binding sites. researchgate.net

In medicinal chemistry, piperidinone derivatives have been investigated for a range of therapeutic applications, including as analgesics acting on the κ-opioid receptor and as potential anticancer agents. nih.govnih.gov The ability to modify the piperidinone core at various positions allows for the fine-tuning of properties such as potency, selectivity, and pharmacokinetic profiles. researchgate.net

Strategic Incorporation of Fluorine into Saturated N-Heterocyclic Ring Systems

The introduction of fluorine into organic molecules, particularly into N-heterocyclic systems like piperidine, is a widely used strategy in modern drug design. nih.gov This is due to fluorine's unique properties, which can profoundly alter the biological and physical characteristics of the parent molecule. nih.gov

Impact of Fluorine on Stereoelectronic Properties and Reactivity

The high electronegativity of fluorine exerts a strong inductive effect, which can stabilize molecular orbitals and influence the reactivity of the molecule. nih.gov This electronic perturbation can lead to significant changes in the molecule's conformation and interactions with biological targets. somervillema.gov For instance, the presence of a fluorine atom can create favorable steric interactions, improving the "fit" of a drug within its binding site and thereby enhancing its potency and selectivity. somervillema.gov

The stereoselective incorporation of fluorine can lead to dramatic changes in a molecule's physical and chemical properties. nih.gov The stability and reactivity of N-heterocycles can be significantly influenced by the presence of a highly polarized C-F bond. nih.gov Furthermore, the fluorine gauche effect, a stereoelectronic phenomenon, can be exploited to control the conformation of molecules, which is a key aspect of rational drug design. nih.govacs.org

Role of Fluorine in Modulating pKa and Protonation States

One of the most significant consequences of introducing fluorine into a molecule is the modulation of the pKa of nearby functional groups. nih.govu-tokyo.ac.jp The strong electron-withdrawing nature of fluorine can lower the pKa of adjacent basic nitrogen atoms, a strategy often employed to mitigate cardiovascular toxicity associated with hERG ion channel binding. scientificupdate.com

This modulation of basicity is crucial in drug design as it affects a compound's ionization state at physiological pH, which in turn influences its solubility, permeability, and ultimately, its absorption, distribution, metabolism, and excretion (ADME) profile. u-tokyo.ac.jpnih.gov Studies have shown that the introduction of a single fluorine atom to an aliphatic amine can decrease the pKa value by approximately 1.7 units. researchgate.net The effect of fluorination on a compound's acidity/basicity and lipophilicity has been the subject of numerous experimental studies. researchgate.net

Overview of Research Trajectories for 3-Fluoro-1-methyl-piperidin-4-one and Related Fluorinated Piperidinones

Research into this compound and its analogs is driven by the quest for novel bioactive molecules with improved pharmacological profiles. The synthesis of such compounds can be challenging, often requiring specialized methods to achieve the desired stereochemistry. scientificupdate.com

The development of efficient synthetic routes to access fluorinated piperidines is an active area of research. nih.gov For instance, methods involving the asymmetric hydrogenation of a fluoroenamide derived from the corresponding pyridine (B92270) have been explored. scientificupdate.com The synthesis of related compounds, such as trans-4-(4-fluorophenyl)-3-hydroxymethyl-1-methylpiperidine, an intermediate in the synthesis of Paroxetine, has also been documented. google.comchemicalbook.com

The biological activity of fluorinated piperidines is a key focus. For example, (3S,4R)-3-Fluoro-1-methylpiperidin-4-amine dihydrochloride, a related derivative, has been investigated for its potential in treating neurological disorders. evitachem.comsmolecule.com The unique structure of these compounds allows them to serve as versatile building blocks in the synthesis of more complex molecules with potential therapeutic applications. evitachem.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H10FNO

Molecular Weight

131.15 g/mol

IUPAC Name

3-fluoro-1-methylpiperidin-4-one

InChI

InChI=1S/C6H10FNO/c1-8-3-2-6(9)5(7)4-8/h5H,2-4H2,1H3

InChI Key

RGCRFKQOTAPTTF-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(=O)C(C1)F

Origin of Product

United States

Synthetic Methodologies for 3 Fluoro 1 Methyl Piperidin 4 One and Its Derivatives

Foundational Synthetic Approaches to Piperidinone Skeletons

The piperidin-4-one framework is a common structural motif in a vast number of biologically active compounds and natural products. chemrevlett.com Consequently, numerous synthetic methods have been developed for its construction. chemrevlett.com The synthesis of the specific precursor, 1-methyl-piperidin-4-one, is a critical first step towards the target molecule.

The Mannich reaction is a cornerstone in the synthesis of 4-piperidones. chemrevlett.comsciencemadness.org This reaction typically involves the condensation of a primary amine, an aldehyde (often formaldehyde), and a ketone with two α-hydrogens, such as an acetone (B3395972) derivative. chemrevlett.comsciencemadness.org For the synthesis of N-substituted 2,6-diaryl-4-piperidones, the Petrenko-Kritschenko reaction, a double Mannich reaction, condenses two equivalents of an aromatic aldehyde with a primary amine and a dialkyl 1,3-acetonedicarboxylate. chemrevlett.comdtic.mil

In the context of synthesizing 1-methyl-piperidin-4-one, the process involves the reaction of methylamine, formaldehyde, and diethyl 1,3-acetonedicarboxylate. The resulting 1-methyl-3,5-dicarbethoxy-4-piperidone is then subjected to hydrolysis and decarboxylation, typically by refluxing in hydrochloric acid, to yield the desired 1-methyl-4-piperidone (B142233) hydrochloride. chemicalbook.com This classical approach remains a robust and widely used method for accessing the core scaffold. chemrevlett.comdtic.mil

Table 1: Examples of Mannich Condensation for Piperidin-4-one Synthesis

Amine/Aldehyde Ketone Component Catalyst/Conditions Product Reference
Methylamine, Formaldehyde Diethyl 1,3-acetonedicarboxylate 1. Reflux; 2. HCl, Reflux 1-Methyl-4-piperidone chemicalbook.com
Ammonium (B1175870) Acetate, Substituted Aromatic Aldehydes Ethyl Methyl Ketone Ethanol Medium Substituted 4-piperidones chemrevlett.com
Primary Amine, Aromatic Aldehyde (2 eq.) Dialkyl 1,3-acetonedicarboxylate Double Mannich Reaction N-substituted 2,6-diaryl-4-oxopiperidine-3,5-dicarboxylate chemrevlett.comdtic.mil

Beyond the Mannich reaction, several other cyclization methods are employed to construct the piperidin-4-one ring.

Aza-Michael Addition: A concise and high-yielding double aza-Michael reaction serves as an atom-efficient method to access 4-piperidone (B1582916) building blocks. nih.gov This approach involves the addition of a primary amine, such as benzylamine, to a divinyl ketone. nih.gov This strategy is particularly useful for creating 2-substituted-4-piperidones. nih.gov

Dieckmann Condensation: This intramolecular cyclization of a diester is a common method for forming cyclic β-keto esters. For 4-piperidones, the synthesis often begins with the addition of a primary amine to two moles of an alkyl acrylate, followed by a Dieckmann condensation, and subsequent hydrolysis and decarboxylation to furnish the final product. dtic.mil

Nazarov Cyclization: This acid-catalyzed electrocyclic reaction can be adapted for piperidone synthesis. The process can start with vinyl propargyl alcohols, which are dehydrated to form ynedienes. Chemoselective hydration of the alkyne followed by a double Michael addition to the resulting dienone provides the 4-piperidone structure. dtic.mil

Alkylation and Reduction of Pyridine (B92270) Derivatives: An alternative route involves the alkylation of commercially available 3-hydroxypyridine (B118123) with a reagent like iodomethane. Subsequent reduction with sodium borohydride, followed by cleavage of the resulting enol ether with HBr, provides an effective pathway to 3-piperidones. dtic.mil

Advanced Fluorination Strategies for the Piperidinone Framework

Once the 1-methyl-piperidin-4-one scaffold is obtained, the next critical step is the introduction of a fluorine atom at the C3 position. This is typically achieved through electrophilic or nucleophilic fluorination methods. wikipedia.orgsigmaaldrich.com The choice of method depends on the available starting materials and the desired stereochemical outcome.

Electrophilic fluorination involves the reaction of a carbon-centered nucleophile (such as an enolate or enol ether derived from the piperidinone) with an electrophilic fluorine source ("F+"). wikipedia.orgnumberanalytics.com This is a reliable strategy for obtaining fluorinated compounds from electron-rich substrates. alfa-chemistry.com Reagents containing a nitrogen-fluorine (N-F) bond are the most common, valued for their stability, safety, and effectiveness. wikipedia.org

The reaction with 1-methyl-piperidin-4-one would proceed by first converting the ketone into its enolate, silyl (B83357) enol ether, or enamine, which then acts as the nucleophile that attacks the electrophilic fluorine agent.

Table 2: Common Electrophilic Fluorinating Agents

Reagent Name Abbreviation Key Characteristics Reference
1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) Selectfluor® Highly stable, safe, and versatile. Widely used for fluorinating enamines, dicarbonyl compounds, and electron-rich aromatics. alfa-chemistry.combuchler-gmbh.comnih.gov
N-Fluorobenzenesulfonimide NFSI Economical, stable, and soluble in many organic solvents. Effective for fluorinating olefins, amides, and aromatic hydrocarbons. wikipedia.orgalfa-chemistry.combuchler-gmbh.com
N-Fluoro-o-benzenedisulfonimide NFOBS A powerful neutral fluorinating agent. wikipedia.org
N-Fluoropyridinium salts NFPy Fluorinating ability can be tuned by changing substituents on the pyridine ring. Used for fluorinating various enol compounds. alfa-chemistry.com

The mechanism of electrophilic fluorination is still a subject of debate, with evidence supporting both S_N2-type and single-electron transfer (SET) pathways depending on the substrates and conditions. wikipedia.org

Nucleophilic fluorination introduces a fluorine atom via a nucleophilic source (F-), which displaces a leaving group in an S_N2 or S_NAr reaction. acsgcipr.orgnumberanalytics.com For the C3 position of 1-methyl-piperidin-4-one, this would require pre-installing a good leaving group (e.g., a tosylate, mesylate, or halide) at that position, which can then be displaced by a fluoride (B91410) anion.

Common nucleophilic fluoride sources include alkali metal fluorides like potassium fluoride (KF) and cesium fluoride (CsF), or tetraalkylammonium fluorides such as tetrabutylammonium (B224687) fluoride (TBAF). acsgcipr.org The poor nucleophilicity and high basicity of the fluoride ion present significant challenges, often requiring polar aprotic solvents or phase-transfer catalysis to enhance reactivity. ucla.edu

An alternative strategy is the fluoro-Prins cyclization. A reagent system like DMPU/HF can act as an ideal nucleophilic fluorinating agent for the diastereoselective synthesis of substituted 4-fluoropiperidines. nih.govnih.gov In this type of reaction, an aldehyde is activated by the HF complex and reacts with a homoallylic amine. The subsequent cyclization of an intermediate carbocation is quenched by the nucleophilic fluorine to give the fluorinated piperidine (B6355638) product directly. nih.gov

Creating a specific stereoisomer of 3-Fluoro-1-methyl-piperidin-4-one requires asymmetric fluorination. This is most commonly achieved using organocatalysis, where a chiral catalyst creates a stereochemically defined environment for the fluorination step. chimia.ch

Cinchona alkaloids and their derivatives have been prominently used as catalysts in asymmetric fluorinations. buchler-gmbh.com For instance, the combination of a Cinchona alkaloid catalyst with an electrophilic fluorine source like Selectfluor® can efficiently fluorinate carbonyl compounds, such as β-keto esters, in a highly enantioselective manner. buchler-gmbh.com Similarly, bifunctional chiral thioureas, often derived from Cinchona alkaloids, have been successfully used as organocatalysts with N-fluorobisbenzenesulfonimide (NFSI) as the fluorine source to achieve high yields and excellent enantioselectivity. buchler-gmbh.comresearchgate.net

Another approach involves using chiral iodine catalysts. A catalytic asymmetric fluorination has been developed using BF₃·Et₂O as both a nucleophilic fluorine source and a dual-activating reagent in the presence of a chiral iodine catalyst, affording fluorinated products with excellent diastereoselectivity and enantioselectivity. nih.gov These methods offer precise control over the formation of the C-F bond, enabling access to specific chiral fluorinated molecules. the-innovation.org

Stereoselective Synthesis of this compound and its Stereoisomers

The creation of specific stereoisomers of this compound is crucial, as different spatial arrangements of the fluorine atom and other substituents can lead to vastly different pharmacological profiles.

Asymmetric catalytic hydrogenation is a powerful technique for establishing stereocenters with high enantioselectivity. In the context of synthesizing chiral 3-fluoropiperidines, this method involves the hydrogenation of a prochiral fluoroalkene precursor. A notable example is the large-scale synthesis of enantiomerically pure cis-4-amino-3-fluoro-1-methylpiperidine, a closely related derivative. acs.org This synthesis utilized a rhodium-catalyzed asymmetric hydrogenation of an N-benzyl-4-((tert-butoxycarbonyl)amino)-5-fluoro-tetrahydropyridinium salt. acs.org The high levels of regio-, chemo-, and enantioselectivity were achieved using a specific catalyst system comprising Rh(NBD)2(BF4) and the Walphos 003 ligand. acs.org This approach highlights the potential for creating the desired stereochemistry at the C3 and C4 positions through the careful selection of chiral catalysts and substrates. While this example leads to an amino-derivative, the underlying principle of asymmetrically hydrogenating a corresponding tetrahydropyridine (B1245486) precursor is directly applicable to the synthesis of this compound stereoisomers.

Metal-free asymmetric hydrogenation using frustrated Lewis pairs (FLPs) has also emerged as a viable strategy for the synthesis of chiral fluorine-containing compounds from fluorinated olefins. ijprajournal.com

Dynamic kinetic resolution (DKR) is a potent strategy for converting a racemic mixture entirely into a single, desired enantiomer. doi.orgresearchgate.net This process combines a rapid in-situ racemization of the starting material with a highly enantioselective reaction. nih.gov In the context of reducing fluorinated piperidin-4-ones, DKR could theoretically be applied to a racemic mixture of this compound. The process would involve a catalyst that facilitates the rapid interconversion of the (R)- and (S)-enantiomers of the piperidinone while simultaneously and selectively reducing one enantiomer to the corresponding alcohol.

Successful DKR often employs a combination of a metal catalyst for racemization and an enzyme for the enantioselective reduction. nih.gov For instance, ruthenium catalysts are known to be effective for the racemization of alcohols and ketones, which could be coupled with a lipase (B570770) for enantioselective acylation of a transiently formed alcohol. Alternatively, a chemo-enzymatic DKR could involve a metal-catalyzed racemization of the fluorinated piperidinone and an alcohol dehydrogenase for the stereoselective reduction. The efficiency of DKR is dependent on the careful tuning of reaction conditions to ensure that the rate of racemization is equal to or greater than the rate of the kinetic resolution. scispace.com While specific examples for the DKR of this compound are not extensively documented, the principles have been successfully applied to a wide range of amines and other compounds. rsc.org

Diastereoselective synthesis provides control over the relative stereochemistry of multiple chiral centers in a molecule. For this compound derivatives, this is key to obtaining specific cis or trans isomers. One established method for creating cis-3-fluoropiperidin-4-ol, a precursor to the target ketone, is through enantioselective fluorination of a piperidinone enolate, followed by diastereoselective reduction of the resulting ketone. orgsyn.org

Furthermore, diastereoselective syntheses of 4-aryl-3-methyl-4-piperidinemethanol and their fluoro analogues have been achieved starting from 1,3-dimethyl-4-piperidinone. researchgate.net These routes control the C3-C4 relative stereochemistry through methods like the alkoxymethylation of a metalloenamine or the nucleophilic substitution of a fluoroarene with a deprotonated piperidinenitrile. researchgate.net Such strategies, which manipulate the stereochemistry at the C3 and C4 positions, can be adapted for the synthesis of specific diastereomers of this compound and its alcohol precursors. The hydrogenation of substituted pyridines is another common method for accessing cis-piperidines. researchgate.netcyberleninka.ru

Derivatization and Functionalization of the this compound Core

The this compound scaffold serves as a valuable building block that can be further modified at the nitrogen atom or the carbonyl group to generate a library of compounds for structure-activity relationship (SAR) studies.

The nitrogen atom of the piperidine ring is a common site for modification. If starting from a secondary amine precursor, such as 3-fluoropiperidin-4-one (B1326556) hydrochloride, N-alkylation can be readily achieved. For instance, methylation to introduce the N-methyl group can be performed to yield this compound.

N-acylation of the piperidine nitrogen introduces an amide functionality, which can significantly alter the compound's properties. This reaction is typically carried out using acylating agents like acyl chlorides or anhydrides. The acylation of piperidin-4-one derivatives has been shown to proceed efficiently. cyberleninka.ru For example, the N-acylation of an anilino-ester derivative of piperidine with propionyl chloride has been reported to give high yields. researchgate.net These standard acylation conditions are applicable to the 3-fluoro-piperidin-4-one core.

Table 1: Examples of N-Acylation Reagents

Acylating Agent Product Type
Acyl Chlorides N-Acylpiperidines

The carbonyl group at the C4 position of this compound is a versatile handle for a variety of chemical transformations.

Oxime Formation: The reaction of the ketone with hydroxylamine (B1172632) or its salts yields the corresponding oxime. This reaction is a standard method for characterizing ketones and can also be a key step in the synthesis of more complex molecules. The formation of piperidin-4-one oximes has been well-documented. ijprajournal.com

Imine Formation: Condensation of the ketone with primary amines leads to the formation of imines, also known as Schiff bases.

Hydrazone Formation: The reaction with hydrazine (B178648) or substituted hydrazines, such as 2,4-dinitrophenylhydrazine, affords hydrazones. doi.org The synthesis of hydrazone derivatives of piperidin-4-ones is a common practice, often carried out by refluxing the ketone and the hydrazine derivative in an alcoholic solvent, sometimes with a catalytic amount of acid. doi.orgresearchgate.netscispace.com These derivatives are often crystalline solids, facilitating their purification and characterization.

Table 2: Carbonyl Group Transformations of this compound

Reagent Product Type
Hydroxylamine (NH₂OH) Oxime
Primary Amine (R-NH₂) Imine (Schiff Base)
Hydrazine (H₂N-NH₂) Hydrazone

Regioselective Substitutions on the Piperidine Ring

The precise introduction of a fluorine atom at the C3 position of the 1-methyl-piperidin-4-one core is a key challenge that necessitates highly regioselective synthetic strategies. Traditional electrophilic fluorination of piperidone-derived enol equivalents often struggles with regioselectivity issues when applied to non-symmetrical scaffolds. nih.gov Consequently, more controlled and sophisticated methods have been developed to achieve the desired 3-fluoro isomer.

One prominent strategy involves the use of pre-functionalized precursors to direct the fluorination to the desired position. For instance, the enantioselective synthesis of cis-1-Boc-3-fluoropiperidin-4-ol, a closely related precursor, has been achieved through an organocatalytic enantioselective fluorination of the corresponding enamine. This method utilizes a modified cinchona alkaloid catalyst to deliver the fluorine atom with high stereocontrol. While this approach yields the N-Boc protected analogue, it provides a clear pathway to the desired 3-fluoro-4-hydroxy piperidine scaffold, which can then be oxidized to the ketone and subsequently N-methylated.

Another effective approach to control regioselectivity is through the asymmetric hydrogenation of a specifically synthesized fluoroenamide derived from the corresponding pyridine. This method avoids direct and often challenging stereoselective fluorination. The required fluoroenamide can be prepared from 3-fluoro-4-aminopyridine. This strategy has been successfully employed in the synthesis of syn-fluoro-piperidine pharmacophores.

A palladium-catalyzed [4+2] annulation reaction presents a modern and efficient route to access highly functionalized 3-fluoropiperidine (B1141850) derivatives. This method involves the reaction of fluorinated nucleophiles with suitable partners to construct the piperidine ring with the fluorine atom already in place, thus circumventing regioselectivity problems associated with the fluorination of a pre-existing piperidone ring. nih.gov This strategy allows for the incorporation of various substituents on the piperidine ring with high control over the final structure.

The synthesis of the related compound, (3S,4R)-3-Fluoro-1-methylpiperidin-4-amine dihydrochloride, offers further insights into building the target molecule. The synthesis involves the initial construction of the piperidine ring, followed by methylation at the nitrogen atom, and subsequent functional group manipulations. This sequential approach allows for the controlled introduction of substituents at specific positions.

Table 1: Regioselective Synthetic Strategies for 3-Fluoropiperidine Derivatives

Method Key Features Advantages Challenges Reference
Organocatalytic Enantioselective FluorinationUse of chiral catalysts (e.g., modified cinchona alkaloids) on enamine precursors.High enantioselectivity and good control over fluorine introduction.Requires synthesis of the enamine precursor; may require subsequent oxidation and N-alkylation steps.
Asymmetric Hydrogenation of FluoroenamidesHydrogenation of a pre-formed fluoroenamide derived from a fluorinated pyridine.Avoids direct fluorination; high stereocontrol.Requires synthesis of the specific fluoroenamide substrate.
Palladium-Catalyzed [4+2] AnnulationConstruction of the piperidine ring with the fluorine atom already incorporated.Excellent regiocontrol; allows for diverse substitution patterns.Requires specific fluorinated starting materials and a palladium catalyst. nih.gov
Sequential FunctionalizationStep-wise introduction of substituents onto a pre-formed piperidine ring.Good control over the position of each substituent.Can involve multiple steps, potentially lowering overall yield.

Green Chemistry Principles in the Synthesis of Fluorinated Piperidinones

The increasing focus on sustainable chemical manufacturing has prompted the adoption of green chemistry principles in the synthesis of pharmaceutically relevant molecules, including fluorinated piperidinones. These principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

A significant area of development is the use of environmentally benign solvents. Traditional organic solvents often pose environmental and health risks. In the context of piperidinone synthesis, deep eutectic solvents (DES) have emerged as a promising green alternative. For example, a glucose-urea deep eutectic solvent has been successfully used as an inexpensive and effective reaction medium for the synthesis of various piperidin-4-one derivatives. researchgate.net These solvents are often biodegradable, non-toxic, and can be derived from renewable resources. While not yet specifically reported for this compound, the successful application of DES in the synthesis of the parent piperidinone scaffold suggests a strong potential for their use in fluorinated analogues.

Catalytic methods are another cornerstone of green chemistry, as they can replace stoichiometric reagents, leading to higher atom economy and reduced waste. The development of efficient catalytic systems for the synthesis of fluorinated heterocycles is an active area of research. For instance, the use of recoverable and reusable catalysts can significantly improve the environmental footprint of a synthetic process. mdpi.comresearchgate.net While specific catalytic green syntheses for this compound are not yet widely documented, the principles are being applied to the synthesis of similar heterocyclic structures, paving the way for future developments.

Table 2: Application of Green Chemistry Principles in Piperidinone Synthesis

Green Chemistry Principle Application in Piperidinone Synthesis Potential Benefits Reference
Use of Safer SolventsReplacement of volatile organic compounds with deep eutectic solvents (e.g., glucose-urea).Reduced toxicity, biodegradability, use of renewable resources. researchgate.net
CatalysisDevelopment of efficient and recyclable catalysts for key reaction steps.Increased atom economy, reduced waste, lower energy consumption. mdpi.comresearchgate.net
Atom EconomyDesigning synthetic routes that maximize the incorporation of starting materials into the final product.Minimization of by-products and waste.
Use of Safer ReagentsAvoiding highly toxic and hazardous reagents in fluorination and other steps.Improved safety profile of the synthesis.

Stereochemical and Conformational Analysis of 3 Fluoro 1 Methyl Piperidin 4 One

Conformational Dynamics of the Piperidinone Ring System

Inversion Barriers and Energy Profiles

The piperidinone ring can interconvert between its two chair forms via a higher-energy twist-boat intermediate. This process involves two distinct dynamic processes: ring inversion and, in the case of N-substituted piperidines, nitrogen inversion. The free energy activation barrier for ring inversion in piperidine (B6355638) is approximately 10.4 kcal/mol. wikipedia.org However, the barrier for nitrogen inversion is substantially lower, estimated at around 6.1 kcal/mol. wikipedia.org

For N-methylpiperidine, the inversion process is discussed in terms of "half-barriers" for the conversion of the axial methyl group to the transition state (ax → ts) and the equatorial methyl group to the transition state (eq → ts). rsc.org The estimated barriers are approximately 6.0 kcal/mol for the axial-to-transition state and 8.7 kcal/mol for the equatorial-to-transition state, reflecting the higher stability of the equatorial ground state. rsc.org The energy profile of the system is characterized by distinct minima corresponding to the chair conformers, separated by these activation barriers. rsc.org The presence of the fluorine atom and the carbonyl group at positions 3 and 4, respectively, will further modulate these energy barriers, influencing the rate and equilibrium of the conformational exchange.

Influence of Fluorine Substitution on Ring Conformation

The substitution of a hydrogen atom with fluorine at the C3 position has a profound and often counter-intuitive impact on the conformational equilibrium of the piperidinone ring.

Anomeric and Gauche Effects in Fluorinated Piperidines

The gauche effect describes the tendency of certain molecules, particularly those with electronegative substituents like 1,2-difluoroethane, to adopt a gauche conformation (60° dihedral angle) over the sterically less hindered anti conformation. wikipedia.org This preference is often attributed to stabilizing hyperconjugative interactions, where electron density is donated from a C−H σ bonding orbital into a neighboring C−F σ* antibonding orbital. wikipedia.orgnih.gov In the context of 3-fluoropiperidines, this is also referred to as the "fluorine gauche effect," which can contribute to stabilizing the axial orientation of the fluorine atom. nih.govresearchgate.net However, in the parent 3-fluoropiperidine (B1141850), this effect is not dominant, as the axial and equatorial conformers are similarly populated. nih.gov

A related phenomenon is the anomeric effect , which typically describes the preference for an axial conformation of an electronegative substituent at the carbon adjacent to a heteroatom in a heterocyclic ring. This is driven by a stabilizing n→σ* electron delocalization. beilstein-journals.org In fluorinated piperidines, a generalized anomeric effect involving the delocalization of the nitrogen lone pair into the antibonding orbital of the C-F bond (nN→σ*CF) can influence conformational stability, particularly for α-fluoro isomers. beilstein-journals.org For 3-Fluoro-1-methyl-piperidin-4-one, while not a classic anomeric system, analogous hyperconjugative interactions play a critical role in determining the fluorine's preferred orientation.

Axial-Equatorial Preference of Fluorine Atom in Piperidinones

Contrary to the general rule that larger substituents prefer the spacious equatorial position to minimize steric hindrance, numerous studies on fluorinated piperidines reveal a strong preference for the fluorine atom to occupy the axial position. researchgate.netnih.gov This "axial-F preference" is a defining feature of these systems and is the result of underlying stereoelectronic stabilizing forces that outweigh steric considerations. d-nb.infohuji.ac.il

Computational and experimental studies on various 3-fluoropiperidine derivatives have quantified this preference. The free enthalpy difference (ΔG) between the equatorial and axial conformers is often negative, indicating a more stable axial state. This preference is also sensitive to the nature of the nitrogen substituent and the polarity of the solvent. nih.govst-andrews.ac.uk For instance, increasing solvent polarity can enhance the stability of the more polar axial conformer. nih.govst-andrews.ac.uk

Table 1: Conformational Preferences of 3-Fluoropiperidine Derivatives
CompoundN-SubstituentSolventΔG (eq→ax) (kcal/mol)Preferred Conformation
1A TFAChloroform-0.4Axial
1B H (HCl salt)Water+4.8Axial
1C H (free base)Water0.0Axial
3A TFAChloroform+1.8Axial
3B H (HCl salt)Water+6.2Axial
3C H (free base)Water+2.1Axial
(Data sourced from computational and experimental studies on 3-fluoropiperidine (1) and cis-3-fluoro-4-methylpiperidine (3). TFA = Trifluoroacetamide. A positive ΔG value in the original source indicates the axial conformer is more stable.) nih.govnih.gov

Charge-Dipole Interactions and Hyperconjugation in Conformational Stabilization

The unusual preference for an axial fluorine atom in piperidines is primarily explained by two key stereoelectronic interactions: charge-dipole interactions and hyperconjugation. researchgate.netnih.govresearchgate.net

Charge-Dipole Interactions: In protonated or quaternized piperidinium (B107235) salts, a powerful electrostatic attraction exists between the positive charge on the nitrogen atom and the partial negative charge on the highly electronegative fluorine atom (Cδ+—Fδ-). researchgate.netnih.gov This C-F∙∙∙H-N+ interaction is maximized when the fluorine atom is in the axial position, bringing it into closer proximity to the axial proton on the nitrogen, thereby significantly stabilizing this conformation. nih.govacs.org

Methodologies for Stereochemical Assignment and Conformational Elucidation

The precise determination of the stereochemistry and conformational equilibrium of this compound requires a multi-faceted analytical approach. While specific experimental data for this exact compound is not extensively available in publicly accessible literature, the methodologies described below are the standard and most effective for such analyses.

NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules in solution. For this compound, a combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional NMR experiments would be employed to unravel its complex structure and conformational dynamics.

J-Coupling Analysis for Stereochemistry: The magnitude of the vicinal coupling constants (³J) between protons on adjacent carbons is highly dependent on the dihedral angle between them, as described by the Karplus equation. In a piperidine ring, the chair conformation is generally preferred, leading to distinct axial and equatorial positions for the substituents.

Analysis of the ³J(H,H) coupling constants of the protons on the piperidine ring, particularly those adjacent to the fluorine-bearing carbon, would allow for the determination of the relative stereochemistry. For instance, a large coupling constant (typically 8-13 Hz) between two vicinal protons is indicative of a diaxial relationship, while smaller coupling constants (1-5 Hz) suggest axial-equatorial or diequatorial arrangements. Similarly, the ³J(H,F) coupling constants are also stereospecific and provide crucial information about the dihedral angle between a proton and the fluorine atom.

2D NMR Spectroscopy: Two-dimensional NMR techniques are indispensable for unambiguously assigning all proton and carbon signals and for determining through-bond and through-space correlations.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically over two or three bonds. It would be used to trace the connectivity of the entire spin system within the piperidine ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons directly attached to carbon atoms, enabling the assignment of the carbon signals.

NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments detect through-space interactions between protons that are close to each other, regardless of whether they are connected through bonds. This information is critical for determining the relative stereochemistry and for identifying the preferred conformation of the piperidine ring. For example, a strong NOE between a proton and the fluorine atom would indicate their spatial proximity.

A hypothetical data table summarizing the kind of information that would be obtained from such NMR studies is presented below.

Proton (Position)¹H Chemical Shift (ppm)MultiplicityJ-Coupling Constants (Hz)Key 2D NMR Correlations
H-2ax(Predicted range)(e.g., ddd)(e.g., J(H2ax,H2eq), J(H2ax,H3))COSY with H-2eq, H-3; HMBC with C-4, C-6
H-2eq(Predicted range)(e.g., ddd)(e.g., J(H2eq,H2ax), J(H2eq,H3))COSY with H-2ax, H-3; HMBC with C-4, C-6
H-3(Predicted range)(e.g., dddd)(e.g., J(H3,H2ax), J(H3,H2eq), J(H3,F))COSY with H-2ax, H-2eq; HMBC with C-2, C-4, C-5
H-5ax(Predicted range)(e.g., ddd)(e.g., J(H5ax,H5eq), J(H5ax,H6ax))COSY with H-5eq, H-6ax, H-6eq; HMBC with C-3, C-4, C-6
H-5eq(Predicted range)(e.g., ddd)(e.g., J(H5eq,H5ax), J(H5eq,H6eq))COSY with H-5ax, H-6ax, H-6eq; HMBC with C-3, C-4, C-6
H-6ax(Predicted range)(e.g., ddd)(e.g., J(H6ax,H6eq), J(H6ax,H5ax))COSY with H-6eq, H-5ax, H-5eq; HMBC with C-2, C-4, N-CH₃
H-6eq(Predicted range)(e.g., ddd)(e.g., J(H6eq,H6ax), J(H6eq,H5eq))COSY with H-6ax, H-5ax, H-5eq; HMBC with C-2, C-4, N-CH₃
N-CH₃(Predicted range)(e.g., s)-HMBC with C-2, C-6

Note: The chemical shifts and coupling constants are hypothetical and would need to be determined experimentally.

X-ray crystallography provides the most definitive information about the three-dimensional structure of a molecule in its solid, crystalline state. A successful single-crystal X-ray diffraction study of this compound would yield precise data on bond lengths, bond angles, and torsional angles.

This technique would unequivocally establish the solid-state conformation of the piperidine ring (e.g., chair, boat, or twist-boat) and the orientation of the fluorine and methyl substituents (axial or equatorial). The resulting crystal structure would serve as a benchmark for comparison with computational models and the conformational preferences observed in solution by NMR.

A table summarizing the type of data obtained from an X-ray diffraction study is provided below.

ParameterValue
Crystal System(e.g., Monoclinic)
Space Group(e.g., P2₁/c)
Unit Cell Dimensionsa = (Å), b = (Å), c = (Å), α = (°), β = (°), γ = (°)
Key Bond Lengths (Å)C-F, C=O, C-N, etc.
Key Bond Angles (°)F-C-C, O=C-C, C-N-C, etc.
Key Torsional Angles (°)(To define ring conformation and substituent orientation)

Note: The values in this table are placeholders and would be determined from the crystallographic data.

Computational and Theoretical Investigations of 3 Fluoro 1 Methyl Piperidin 4 One

Quantum Chemical Studies

Quantum chemical studies employ the principles of quantum mechanics to model molecular properties. These methods are fundamental in predicting the behavior of specific chemical structures before they are even synthesized.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure of molecules. For derivatives of piperidin-4-one, DFT calculations, often using functionals like B3LYP, are employed to determine optimized molecular geometries, bond lengths, bond angles, and fundamental vibrational frequencies. nih.gov Such calculations can confirm that the piperidine (B6355638) ring in these types of compounds typically adopts a chair or a distorted chair conformation. nih.govresearchgate.net

The electronic structure provides deep insights into the molecule's reactivity. By mapping the electron density, DFT can identify electron-rich and electron-deficient regions, predicting sites susceptible to nucleophilic or electrophilic attack. For instance, in a related compound, 3-chloro-3-methyl-2,6-diphenylpiperidin-4-one, DFT calculations elucidated the spatial arrangement of substituents, noting that repulsion from the ketone's oxygen atom influences the positioning of the adjacent chloro group. nih.gov Similar principles would govern the interactions between the fluorine atom and the carbonyl group in 3-Fluoro-1-methyl-piperidin-4-one, defining its structural and reactive properties. Theoretical calculations are often performed to explore the molecular structure to analyze and support experimental findings. eurjchem.com

Frontier Molecular Orbital (FMO) theory simplifies reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO, acting as an electron donor, and the LUMO, acting as an electron acceptor, are the primary orbitals involved in chemical reactions. wikipedia.orgajchem-a.com

Table 1: Key Parameters from Frontier Molecular Orbital Analysis

Parameter Description Significance in Reactivity
HOMO Highest Occupied Molecular Orbital Represents the ability to donate an electron; the site of oxidation. ajchem-a.com
LUMO Lowest Unoccupied Molecular Orbital Represents the ability to accept an electron; the site of reduction. ajchem-a.com

| Energy Gap (ΔE) | The energy difference between HOMO and LUMO | A large gap indicates high stability and low reactivity; a small gap indicates higher reactivity. ajchem-a.comlibretexts.org |

Natural Bond Orbital (NBO) analysis is a computational method that examines the distribution of electron density in a molecule in terms of localized bonds and lone pairs. inorgchemres.org This analysis provides a detailed picture of the bonding and electronic structure, including hyperconjugative interactions, which are crucial for understanding conformational preferences in fluorinated molecules. researchgate.net For fluorinated piperidines, NBO analysis can reveal stabilizing interactions, such as nonclassical hydrogen bonds between a fluorine atom and nearby hydrogens, which can influence whether the fluorine atom prefers an axial or equatorial position. researchgate.net

Natural Population Analysis (NPA), a feature of NBO, calculates the charge distribution on each atom. inorgchemres.org This allows for the identification of the most electronegative (negative charge) and electropositive (positive charge) centers within the molecule. inorgchemres.org For this compound, NPA would quantify the partial charges on the fluorine, oxygen, nitrogen, and carbon atoms, providing a quantitative basis for understanding its electrostatic interactions and reactive sites.

The piperidine ring is not static and can exist in several conformations, most notably the chair, twist-boat, and boat forms. The substituents on the ring dictate which conformation is the most stable. Computational methods are used to calculate the relative energies of these different conformers and the energy barriers for interconversion between them. rsc.org

For this compound, the key conformational question revolves around whether the fluorine atom occupies an axial or equatorial position on the chair-like ring. Studies on related fluorinated piperidines show that while steric bulk generally favors an equatorial position, electrostatic and hyperconjugative interactions can stabilize an axial fluorine. researchgate.net For example, charge-dipole interactions can create a preference for the axial conformer. researchgate.net Theoretical calculations can determine the Gibbs free energy difference (ΔG) between the axial and equatorial conformers, predicting the equilibrium population of each. researchgate.net These models can also map the potential energy surface for the ring-flip process that converts one chair conformation into the other, identifying the transition state and the energy required to overcome it.

Table 2: Example of Conformational Energy Prediction

Conformer of this compound Key Interaction Predicted Relative Stability
Chair (Axial Fluorine) Potential stabilization from hyperconjugation and electrostatic interactions (e.g., nonclassical hydrogen bonds). researchgate.net May be unexpectedly stable or even preferred depending on the balance of electronic effects.

| Chair (Equatorial Fluorine) | Generally favored to minimize steric hindrance (A-value). | Often the lower energy conformer, but this can be overridden by electronic effects. acs.org |

Molecular Dynamics Simulations to Explore Conformational Space

While quantum chemical calculations typically focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations provide a dynamic picture of molecular behavior. MD simulations model the atomic motions of a molecule over time by solving Newton's equations of motion. rsc.org

For this compound, an MD simulation would reveal its flexibility and the full range of accessible conformations in its "conformational space." Such simulations can capture not only the stable chair conformations but also transient, higher-energy boat and twist-boat structures. rsc.org Studies on the related N-methyl piperidine have used time-resolved spectroscopy combined with model calculations to observe ultrafast conformational dynamics, including coherent oscillatory motions between different conformers that occur on the femtosecond timescale. rsc.org MD simulations allow researchers to understand how the molecule explores its energy landscape, the timescales of conformational changes, and how these dynamics might influence its ability to interact with other molecules.

Solvation Models and Solvent Polarity Effects on Conformational Preferences

A molecule's properties and behavior can change significantly when it is dissolved in a solvent. Computational solvation models are used to predict these effects. These models can be explicit, where individual solvent molecules are included in the simulation, or implicit, where the solvent is treated as a continuous medium with a defined dielectric constant (e.g., the Polarizable Continuum Model, or PCM). iucr.org

The polarity of the solvent can have a profound impact on the conformational equilibrium of this compound. A polar solvent is likely to stabilize the conformer with the larger dipole moment. The preference for an axial versus an equatorial fluorine atom can be shifted by the solvent environment. researchgate.net Computational studies on fluorinated piperidine derivatives have shown that interactions between the molecule and the solvent can alter the delicate balance of steric, electrostatic, and hyperconjugative forces that determine the most stable shape. researchgate.netiucr.org By performing calculations in simulated solvents of varying polarities (e.g., water, methanol, chloroform), researchers can predict how the conformational preferences and, consequently, the reactivity of this compound would change in different chemical environments.

Molecular Docking and Ligand-Target Interaction Modeling

Molecular docking simulations are a powerful tool for predicting the preferred orientation of a ligand when it binds to a receptor's active site. For this compound, these simulations provide critical insights into its potential mechanistic binding modes and the basis for its selectivity towards various protein targets. While specific docking studies on this exact molecule are not extensively published, analysis of closely related fluorinated piperidines and piperidin-4-one-containing ligands allows for the construction of a detailed hypothetical binding model.

The conformational behavior of the piperidine ring is a crucial determinant of its binding orientation. Computational studies on related 3-fluoropiperidines have shown a strong preference for the fluorine atom to adopt an axial position. This preference is influenced by a combination of electrostatic interactions, hyperconjugation, and steric factors. The axial orientation of the electronegative fluorine atom can significantly influence the molecule's dipole moment and its ability to interact with polar residues in a binding pocket.

In a typical binding scenario, the protonated nitrogen of the piperidine ring is expected to form a key salt bridge with an acidic residue, such as aspartate (Asp) or glutamate (B1630785) (Glu), in the active site of a target protein. This ionic interaction serves as a primary anchor for the ligand. The N-methyl group, while precluding the nitrogen from acting as a hydrogen bond donor, contributes to the molecule's hydrophobic interactions and can be crucial for selectivity, fitting into specific hydrophobic sub-pockets.

The ketone at the 4-position can act as a hydrogen bond acceptor, forming interactions with donor residues like tyrosine, serine, or asparagine. The fluorine atom at the 3-position, due to its high electronegativity, can also participate in hydrogen bonding with suitable donors or engage in favorable dipole-dipole interactions, further stabilizing the ligand-protein complex. The interplay of these interactions—ionic, hydrogen bonding, and hydrophobic—defines the molecule's binding affinity and selectivity profile.

Table 1: Predicted Interaction Profile of this compound in a Hypothetical Receptor Active Site

Molecular Feature Potential Interacting Residue(s) Type of Interaction Significance for Binding and Selectivity
N-methylpiperidinium IonAspartate, GlutamateIonic (Salt Bridge)Primary anchoring interaction, crucial for high affinity.
N-Methyl GroupLeucine, Valine, IsoleucineHydrophobicEnhances binding affinity and contributes to selectivity by fitting into specific hydrophobic pockets.
4-Keto GroupTyrosine, Serine, AsparagineHydrogen Bond AcceptorProvides additional stabilization and directional interaction within the binding site.
3-Fluoro SubstituentThreonine, Arginine, Backbone NHHydrogen Bond Acceptor, Dipole-DipoleModulates local polarity and can form specific, stabilizing interactions, enhancing selectivity.

Computational Approaches for Structure-Activity Relationship (SAR) Analysis at a Theoretical Level

Computational Structure-Activity Relationship (SAR) studies aim to correlate the chemical structure of a compound with its biological activity. For this compound, theoretical SAR analysis focuses on how modifications to its structure would likely impact its binding affinity and selectivity. This is typically achieved through techniques like Free Energy Perturbation (FEP) or by comparing the docking scores and interaction patterns of a series of virtual analogs.

The core of SAR for this scaffold revolves around three key positions: the N1-substituent, the C3-fluoro position, and the C4-ketone.

The C3-Fluoro Group: The presence and stereochemistry of the fluorine atom are paramount. Its removal would eliminate specific polar interactions and alter the electronic nature of the piperidine ring, likely reducing binding affinity and selectivity. Shifting the fluorine to other positions (e.g., C2 or C4) would drastically change the molecule's conformational preferences and interaction profile. A comparative docking analysis of these positional isomers would reveal the optimal placement of the fluorine for a given target.

The C4-Ketone: Modification of the ketone group, for instance, reduction to a hydroxyl group, would change its hydrogen bonding properties from a pure acceptor to both a donor and an acceptor. This could lead to a different set of interactions with the target protein. Computational models can predict whether such a change would be favorable. For example, if the active site has a nearby hydrogen bond acceptor, a hydroxyl group could form a beneficial new hydrogen bond.

Table 2: Theoretical SAR Summary for this compound Analogs

Position of Modification Type of Modification Predicted Impact on Activity Rationale
N1Demethylation (N-H)Potentially altered or reduced activityLoss of specific hydrophobic interactions; gain of H-bond donor capability may or may not be favorable.
N1Larger Alkyl/Aryl GroupVariableCould enhance hydrophobic interactions if the pocket allows, or cause steric hindrance.
C3DefluorinationLikely reduced activityLoss of specific polar/hydrogen bonding interactions; altered ring electronics.
C3Different Halogen (Cl, Br)VariableChanges in size, electronegativity, and bond strength would alter interaction profile and affinity.
C4Reduction to HydroxylPotentially altered activityChanges hydrogen bonding from acceptor-only to donor/acceptor, which could be beneficial or detrimental depending on the target.

Synthetic Utility and Applications in Chemical Design

3-Fluoro-1-methyl-piperidin-4-one as a Versatile Synthetic Building Block

This compound is a highly functionalized heterocyclic compound that serves as a versatile starting material for the synthesis of more complex molecules. The piperidine (B6355638) ring is a common motif in many natural products and pharmaceuticals. rdd.edu.iqresearchgate.net The presence of a ketone, a fluorine atom, and an N-methyl group provides multiple reactive sites for chemical modification.

The ketone at the C-4 position is a key functional group, allowing for a wide range of transformations. It can undergo nucleophilic addition reactions with various carbon and heteroatom nucleophiles, leading to the formation of diverse substituted piperidinols. Furthermore, it can be converted into other functional groups such as amines via reductive amination, or can be involved in condensation reactions. For instance, Mannich condensation reactions with substituted aromatic aldehydes and other reagents can be used to synthesize more complex piperidone derivatives. rdd.edu.iqchemrevlett.com

The fluorine atom at the C-3 position significantly influences the reactivity and properties of the molecule. It can act as a handle for further functionalization, although its displacement is generally challenging due to the high strength of the C-F bond. nih.gov More commonly, the fluorine atom's strong electron-withdrawing nature modulates the reactivity of adjacent functional groups. nih.govscientificupdate.com The N-methyl group provides a stable substitution on the nitrogen atom, preventing N-H related side reactions and influencing the conformational preferences of the piperidine ring.

The versatility of this building block is evident in its use in the preparation of various substituted piperidines. For example, it can be a precursor for the synthesis of 3-fluoro-4-aminopiperidine derivatives, which are important intermediates in medicinal chemistry. scientificupdate.com The synthesis of such compounds often involves the conversion of the ketone to an oxime, followed by reduction. The stereochemical outcome of these reactions can be influenced by the fluorine atom, offering a degree of diastereoselectivity.

Design and Synthesis of Complex Molecular Architectures Incorporating the Fluorinated Piperidinone Moiety

The unique structural features of this compound make it an attractive scaffold for the design and synthesis of complex molecular architectures, particularly in the realm of drug discovery. The rigid piperidinone core provides a well-defined three-dimensional framework that can be elaborated with various substituents to create libraries of compounds for biological screening.

One of the key strategies involves the functionalization of the ketone at the C-4 position. This allows for the introduction of diverse side chains and pharmacophoric groups. For example, condensation reactions with various aldehydes can lead to the formation of α,β-unsaturated ketones, which can then undergo Michael additions to introduce further complexity. nih.gov The resulting complex structures can be evaluated for a range of biological activities.

The synthesis of spirocyclic compounds is another area where this fluorinated piperidinone proves valuable. The ketone can react with bifunctional reagents to form spiro-fused heterocyclic systems. chemicalbook.com These spirocyclic architectures are of great interest in medicinal chemistry due to their conformational rigidity and novel three-dimensional shapes, which can lead to improved binding affinity and selectivity for biological targets.

Furthermore, the fluorinated piperidinone moiety can be incorporated into larger, more complex molecules through multi-step synthetic sequences. It can serve as a key intermediate that is modified and then coupled with other molecular fragments. For example, it can be converted to a piperidinol, which can then be used in ether or ester formation to link it to other parts of a target molecule. researchgate.net The presence of fluorine in these complex architectures can have a profound impact on their physicochemical properties, such as lipophilicity and metabolic stability. nih.govchemrxiv.org

Reaction Type Reagents/Conditions Product Type Reference
Mannich CondensationSubstituted aldehydes, ammonium (B1175870) acetate, ethanolSubstituted 4-piperidones rdd.edu.iqchemrevlett.com
SpirocyclizationMalononitrile, electrophilesSpiropiperidine rings chemicalbook.com
Michael AdditionBenzaldehyde(3E,5E)-1-Methyl-3,5-bis(phenylmethylene)-4-piperidinone chemicalbook.com
Double Mannich CondensationN,N′-Dimethylbispidinone chemicalbook.com

Role of the Fluorinated Piperidinone Scaffold in Scaffold Hopping and Bioisosteric Design

In medicinal chemistry, scaffold hopping and bioisosteric replacement are crucial strategies for lead optimization. informahealthcare.comsci-hub.se this compound and its derivatives play a significant role in these approaches due to the unique properties imparted by the fluorine atom.

Scaffold Hopping: The fluorinated piperidinone core can serve as a novel scaffold to replace existing core structures in known bioactive molecules. This can lead to the discovery of new chemical series with improved properties, such as enhanced potency, better selectivity, or a more favorable intellectual property position. The rigid, three-dimensional nature of the piperidine ring, combined with the specific vector of the fluorine atom, provides a unique structural template for designing new ligands. nih.govnih.gov

Bioisosteric Design: Fluorine is often considered a bioisostere of a hydrogen atom or a hydroxyl group. nih.govbaranlab.org Replacing a hydrogen with a fluorine atom can have minimal steric impact while significantly altering the electronic properties of the molecule. sci-hub.se This can lead to improved metabolic stability by blocking sites of oxidation, and it can also modulate the pKa of nearby functional groups, which can affect a molecule's binding affinity and pharmacokinetic profile. nih.govscientificupdate.com For instance, the introduction of a fluorine atom can lower the basicity of the piperidine nitrogen, which has been shown to reduce affinity for the hERG ion channel, a common cause of cardiotoxicity. nih.gov

The replacement of a hydroxyl group with a fluorine atom is another common bioisosteric switch. chemrxiv.org While both can act as hydrogen bond acceptors, fluorine is a much weaker hydrogen bond acceptor. This can be advantageous in situations where a hydrogen bond is detrimental to binding or where improved membrane permeability is desired. The fluorinated piperidinone scaffold provides a platform to explore these bioisosteric replacements in a systematic manner.

Bioisosteric Replacement Effect on Properties Reference
H → FMinimal steric change, alters electronics, can block metabolism sci-hub.sebaranlab.org
OH → FReduces hydrogen bonding, can improve permeability chemrxiv.org

Strategies for Modulating Chemical Reactivity and Selectivity through Fluorine Introduction

The introduction of a fluorine atom into the piperidinone ring has a profound effect on its chemical reactivity and selectivity. researchgate.net Chemists can leverage these effects to control the outcome of chemical reactions and to fine-tune the properties of the resulting molecules.

Electronic Effects: The high electronegativity of fluorine results in a strong inductive electron-withdrawing effect. nih.gov This can influence the reactivity of the entire molecule. For example, the ketone at the C-4 position becomes more electrophilic, making it more susceptible to nucleophilic attack. The pKa of the piperidine nitrogen is also lowered, making it less basic. nih.gov This can be a desirable feature in drug design to avoid off-target effects. nih.gov

Stereoelectronic Effects: The orientation of the C-F bond can have a significant impact on the conformational preferences of the piperidine ring and the stereochemical outcome of reactions. researchgate.net For example, the fluorine atom often prefers an axial orientation in the piperidine ring, which can be rationalized by favorable dipole interactions. scientificupdate.comnih.gov This conformational preference can be used to control the diastereoselectivity of reactions at adjacent positions. For instance, the reduction of the ketone at C-4 can proceed with high diastereoselectivity due to the directing effect of the axial fluorine atom.

Modulating Reactivity: By strategically placing fluorine atoms, chemists can modulate the reactivity of specific sites within the molecule. For example, the presence of a fluorine atom can activate or deactivate certain positions towards electrophilic or nucleophilic attack. While the C-F bond itself is generally unreactive towards nucleophilic substitution, its presence can influence the reactivity of other leaving groups on the ring. rsc.org

Effect of Fluorine Consequence Reference
Inductive EffectIncreased electrophilicity of C-4 ketone, lower pKa of nitrogen nih.govnih.gov
Conformational PreferenceAxial orientation of fluorine, influences stereoselectivity scientificupdate.comnih.govresearchgate.net
Reactivity ModulationCan activate or deactivate specific positions rsc.org

Applications in Catalyst Design and Ligand Development

While often a target for modification, the this compound scaffold can also serve as a component in the design of new catalysts and ligands. nsf.govliv.ac.uk The unique stereochemical and electronic properties of this fluorinated heterocycle can be harnessed to create ligands that impart high levels of stereocontrol in asymmetric catalysis.

Chiral Ligands: The chiral centers at C-3 and C-4 (after modification of the ketone) can be used to create chiral ligands for transition metal catalysis. By converting the ketone to an amino or phosphino (B1201336) group, for example, a bidentate ligand can be synthesized. The fluorine atom can play a crucial role in tuning the electronic properties of the donor atoms and in creating a specific chiral environment around the metal center. nsf.gov This can lead to improved enantioselectivity in a variety of catalytic transformations.

Organocatalysis: Derivatives of this compound can also be employed as organocatalysts. For instance, the piperidine nitrogen can act as a basic site in reactions such as Michael additions or aldol (B89426) condensations. The fluorine atom can modulate the basicity and nucleophilicity of the nitrogen, as well as the conformational properties of the catalyst, which can influence its activity and selectivity.

Fluorinated Ligands for Specialized Applications: The incorporation of fluorine into ligands can also impart other useful properties, such as increased thermal and oxidative stability. nsf.gov Furthermore, fluorinated ligands are often used in fluorous biphasic catalysis, a technique that facilitates catalyst recovery and product purification. liv.ac.uk The this compound scaffold provides a convenient entry point for the synthesis of such specialized ligands.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.